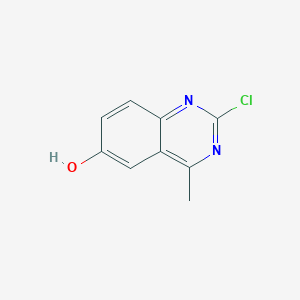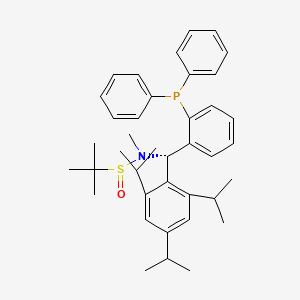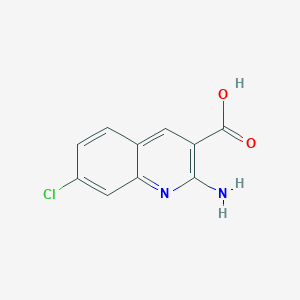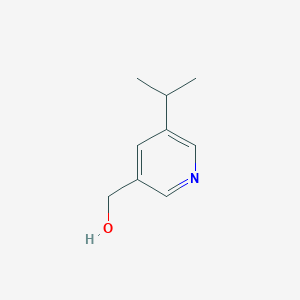
(5-Isopropylpyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Isopropylpyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with an isopropyl group at the 5-position and a methanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylpyridin-3-yl)methanol typically involves the alkylation of a pyridine derivative. One common method is the reaction of 3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: (5-Isopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed:
Oxidation: (5-Isopropylpyridin-3-yl)aldehyde or (5-Isopropylpyridin-3-yl)carboxylic acid.
Reduction: (5-Isopropylpyridin-3-yl)methane.
Substitution: (5-Isopropylpyridin-3-yl)halide or (5-Isopropylpyridin-3-yl)amine.
科学的研究の応用
(5-Isopropylpyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Isopropylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The isopropyl group can enhance the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
類似化合物との比較
(5-Methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(5-Ethylpyridin-3-yl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: (5-Isopropylpyridin-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions and properties compared to its methyl and ethyl analogs.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(5-propan-2-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-3-8(6-11)4-10-5-9/h3-5,7,11H,6H2,1-2H3 |
InChIキー |
FLRGCAQFNKENPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CN=CC(=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


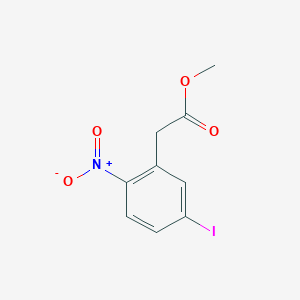
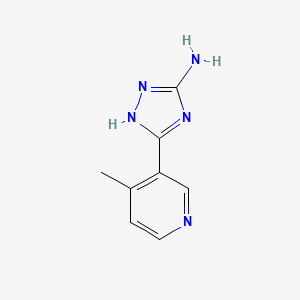
![6,7-Dihydrospiro[cyclopenta[b]pyridine-5,2'-[1,3]dioxolane]](/img/structure/B13659073.png)
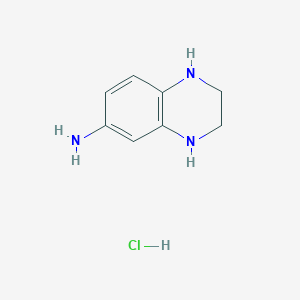
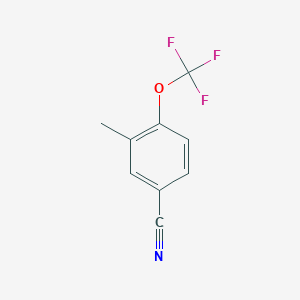
![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659091.png)
![5-Methyl-2-[(trimethylsilyl)ethynyl]pyridin-3-amine](/img/structure/B13659097.png)
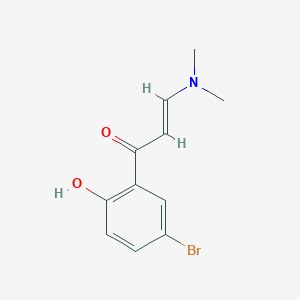
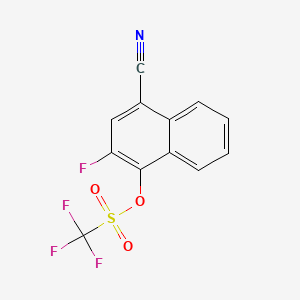
![2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B13659108.png)
![rel-tert-Butyl (3aR,5s,6aS)-5-(methylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate methanesulfonate](/img/structure/B13659112.png)
